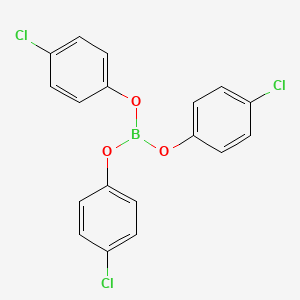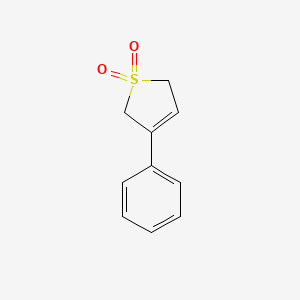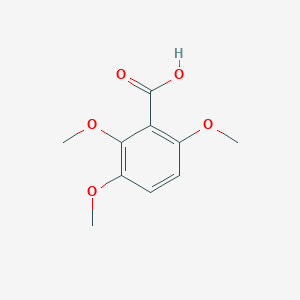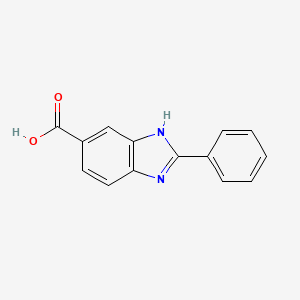
Tris(4-chlorophenyl) borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-chlorophenyl) borate is a chemical compound with the molecular formula C18H12BCl3O3 . It is also known as Boric Acid Tris(4-chlorophenyl) Ester . It appears as a white or colorless to light yellow powder, lump, or clear liquid .
Molecular Structure Analysis
The molecular weight of Tris(4-chlorophenyl) borate is 393.45 . The IUPAC Standard InChI is InChI=1S/C18H12BCl3O3/c20-13-1-7-16 (8-2-13)23-19 (24-17-9-3-14 (21)4-10-17)25-18-11-5-15 (22)6-12-18/h1-12H .Physical And Chemical Properties Analysis
Tris(4-chlorophenyl) borate is a liquid at 20 degrees Celsius . The compound’s density is 1.3±0.1 g/cm3, and it has a boiling point of 411.8±45.0 °C .Scientific Research Applications
Organic and Organometallic Chemistry
Tris(pentafluorophenyl)borane is known for its role as an activator in Ziegler-Natta chemistry, and its unique properties as a strong Lewis acid have expanded its use in catalysis, including hydrometallation reactions, alkylations, and aldol-type reactions. It demonstrates the ability to catalyze tautomerizations and stabilize less favored tautomeric forms, indicating potential applications of tris(4-chlorophenyl) borate in similar contexts (Erker, 2005).
Photocatalysis
Indium borate, synthesized via a sol-gel method, has been studied for its photocatalytic activity, particularly in the photodegradation of 4-chlorophenol. This research highlights the potential of borate compounds in environmental remediation and suggests that tris(4-chlorophenyl) borate could be explored for similar applications (Yuan et al., 2012).
Electrochemistry
Tris(4,7-diphenyl-1,10-phenanthroline) ruthenium(II) ditetrakis(4-chlorophenyl)borate nanoislands have been explored for their electrochemical activity and electrochemiluminescence, showing promise in developing sensitive pH sensors and in detecting phenolic compounds. This indicates the role of borate compounds in enhancing electrochemical methods and devices (Chen et al., 2009).
Polymer Science
The use of tris(pentafluorophenyl)borane as a catalyst for the ring-opening polymerization of 1,3-benzoxazines demonstrates the utility of borate compounds in polymer chemistry, suggesting that tris(4-chlorophenyl) borate might be used to catalyze similar polymerization reactions, potentially lowering activation temperatures and affecting polymer properties (Arslan et al., 2018).
Electrolyte Improvement for Batteries
Research on tris(trimethylsilyl) borate has shown it can improve the performance of lithium-ion batteries by modifying the solid electrolyte interface on electrodes. Such studies indicate the broader applicability of borate compounds, including tris(4-chlorophenyl) borate, in enhancing battery technology (Cai et al., 2012).
Safety And Hazards
properties
IUPAC Name |
tris(4-chlorophenyl) borate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BCl3O3/c20-13-1-7-16(8-2-13)23-19(24-17-9-3-14(21)4-10-17)25-18-11-5-15(22)6-12-18/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAZIIBFQMIXJM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OC1=CC=C(C=C1)Cl)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BCl3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348261 |
Source


|
| Record name | Tris(4-chlorophenyl) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(4-chlorophenyl) borate | |
CAS RN |
7359-58-2 |
Source


|
| Record name | Tris(4-chlorophenyl) borate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90348261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-Acetyl-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B1348197.png)





